molecular formula C11H13BrO4 B584522 4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde CAS No. 1797102-07-8

4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde

Cat. No.: B584522
CAS No.: 1797102-07-8
M. Wt: 289.125
InChI Key: GXUSNFWGEPAEMU-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a 2-methoxyethoxymethoxy substituent at the 3-position and a bromine atom at the 4-position of the aromatic ring. This compound is of interest in organic synthesis due to its aldehyde functionality, which serves as a reactive site for nucleophilic additions or reductions, and its ether-protecting groups, which enhance solubility and stability in polar solvents.

Properties

IUPAC Name

4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUSNFWGEPAEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrO4, and it features a bromine substituent on the benzene ring, which may influence its biological properties. The compound is characterized by a benzaldehyde functional group, which is known for its reactivity in various biological systems.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit antimicrobial activity. A study evaluating the effects of benzaldehyde on Staphylococcus aureus demonstrated that it can modulate the efficacy of antibiotics, reducing their minimum inhibitory concentrations (MIC) when combined with other agents .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

CompoundTarget BacteriaMIC (μg/mL)Effect on Antibiotics
BenzaldehydeStaphylococcus aureus256Reduced MIC with norfloxacin
This compoundTBDTBDTBD

Cytotoxicity

The cytotoxic effects of benzaldehyde derivatives have been studied in various models. For example, benzaldehyde has shown toxic effects against Drosophila melanogaster, indicating potential implications for cytotoxicity in higher organisms . The specific cytotoxicity profile of this compound remains to be fully elucidated.

The mechanism by which benzaldehyde derivatives exert their biological effects often involves interaction with cellular membranes and biochemical pathways. It is hypothesized that these compounds disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death .

Case Studies

  • Antibiotic Modulation : A study highlighted how benzaldehyde could enhance the effectiveness of fluoroquinolone antibiotics against resistant strains by altering membrane permeability, thus allowing greater antibiotic penetration .
  • Cytotoxicity Assessment : Research assessing the cytotoxicity of various benzaldehyde derivatives revealed varying degrees of toxicity across different cell lines, suggesting that structural modifications significantly impact biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of bromine and ether groups significantly impacts electronic and steric effects. For example, 2-bromo substitution () directs electrophilic reactions differently than 3- or 4-bromo substitution .
  • Ether Complexity : Longer or branched ether chains (e.g., 2-methoxyethoxy vs. methoxymethyl) improve solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Yield Comparison :

  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: 83% yield via bromination .

Reactivity and Functional Group Behavior

  • Aldehyde Reactivity: The aldehyde group in all analogues is highly reactive. demonstrates that aldehydes are reduced faster than ketones (e.g., 93% reduction yield for benzaldehyde vs. 68% for acetophenone using EDAB) . This suggests that the target compound’s aldehyde is a prime site for further modifications (e.g., reduction to alcohols or condensation reactions).
  • Ether Stability : Methoxyethoxymethoxy groups are less prone to hydrolysis than simpler methoxy groups, as seen in deuterated analogues (e.g., 4-bromo-3-(methoxy-d3)-benzaldehyde in ), which require refrigerated storage .

Physical and Chemical Properties

While specific data for the target compound are lacking, trends can be extrapolated:

  • Solubility : Larger ether substituents (e.g., 2-methoxyethoxy) enhance solubility in polar solvents like DMF or acetonitrile compared to methoxy groups .
  • Melting Points: Bulky substituents (e.g., phenoxy groups in ) likely lower melting points due to reduced crystallinity .

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